molecular formula C19H28ClN3O4 B1664763 AU-224 CAS No. 287399-47-7

AU-224

Cat. No.: B1664763
CAS No.: 287399-47-7
M. Wt: 397.9 g/mol
InChI Key: AQMLPMSSCWTNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

Ampalex belongs to the benzylpiperidine class of compounds and is systematically classified as a N-acylpiperidine derivative. The compound possesses the molecular formula C14H15N3O with a molecular weight of 241.29 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 6-(Piperidin-1-ylcarbonyl)quinoxaline, reflecting its structural composition of a quinoxaline ring system linked to a piperidine moiety through a carbonyl bridge.

The compound is known by multiple synonymous designations throughout the scientific literature. The Chemical Abstracts Service registry number 154235-83-3 provides the definitive identification for regulatory and database purposes. Alternative nomenclature includes 1-(6-Quinoxalinylcarbonyl)piperidine, 6-(piperidine-1-carbonyl)quinoxaline, and piperidin-1-yl(quinoxalin-6-yl)methanone. The research designation BDP-12 was utilized during early development phases, while the clinical designation Ampalex became prominent during therapeutic evaluation.

Chemical Property Value Reference Standard
Molecular Formula C14H15N3O IUPAC Standard
Molecular Weight 241.29 g/mol Monoisotopic Mass
XLogP3 1.8 Lipophilicity Index
Hydrogen Bond Donors 0 Computational Analysis
Hydrogen Bond Acceptors 3 Computational Analysis
Topological Polar Surface Area 46.1 Ų Molecular Descriptor
Rotatable Bonds 1 Conformational Flexibility

The structural configuration of Ampalex features a quinoxaline heterocyclic system fused with a benzene ring, creating a bicyclic aromatic framework. The piperidine ring adopts a chair conformation in solution, with the carbonyl linkage providing rotational flexibility around the carbon-nitrogen bond. This molecular architecture enables the compound to interact with specific binding sites on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors through allosteric mechanisms rather than orthosteric binding.

Historical Development of Ampakine Compounds

The development of ampakine compounds emerged from fundamental research into glutamate receptor pharmacology conducted during the 1990s. The conceptual foundation for these molecules originated from studies of aniracetam, a nootropic compound that demonstrated the ability to enhance alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor function. Researchers at Cortex Pharmaceuticals, led by scientific founder Gary Lynch of the University of California at Irvine, pursued the systematic development of more potent and selective compounds based on this mechanistic insight.

Ampalex emerged as the first clinically viable compound from this research program, representing a significant advancement over earlier prototype molecules. The compound was initially developed under the research designation BDP-12 before receiving the clinical name Ampalex during Phase I safety evaluation. This developmental progression occurred through collaborative efforts between Cortex Pharmaceuticals, Shire, and Servier, establishing a foundation for subsequent ampakine research programs.

The historical significance of Ampalex extends beyond its role as a single therapeutic candidate to encompass its contribution to establishing proof-of-concept for the entire ampakine drug class. Early animal studies demonstrated that Ampalex could enhance learning and memory across multiple behavioral paradigms, including odor discrimination tasks, spatial navigation, and eyeblink conditioning. These findings provided crucial validation for the hypothesis that positive allosteric modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors could enhance cognitive function without the potential toxicity associated with direct receptor activation.

The compound's development trajectory established important precedents for subsequent ampakine compounds, including structural design principles and evaluation methodologies. Later compounds such as farampator, CX-717, and CX-1739 built upon the foundational knowledge generated through Ampalex research, leading to increasingly potent and selective molecules. However, Ampalex remains the standard reference compound for comparative evaluation of newer ampakine molecules due to its extensive characterization in both preclinical and clinical settings.

Position Within Glutamatergic Modulator Research

Ampalex occupies a distinctive position within the broader landscape of glutamatergic neurotransmission research as a prototypical positive allosteric modulator of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Unlike direct receptor agonists that can produce excessive activation and potential neurotoxicity, Ampalex enhances receptor function only in the presence of endogenous glutamate, providing a more physiologically appropriate approach to therapeutic intervention.

The compound represents a Type II ampakine, characterized by its primary effect on response amplitude rather than response duration. This classification distinguishes Ampalex from Type I compounds such as CX-546, which predominantly prolong synaptic responses. The mechanistic differences between these subtypes reflect distinct binding sites and allosteric mechanisms, with Type II compounds like Ampalex demonstrating inherently limited ability to prolong responses due to kinetic constraints.

Research investigations have demonstrated that Ampalex enhances hippocampal long-term potentiation, a fundamental mechanism underlying learning and memory formation. The compound slows receptor deactivation while maintaining longer channel open times, resulting in enhanced excitatory postsynaptic potential decay and improved synaptic transmission efficiency. These electrophysiological effects translate into behavioral improvements across diverse cognitive domains, including episodic memory formation, working memory performance, and procedural learning tasks.

Receptor Modulation Parameter Effect of Ampalex Functional Consequence
Channel Deactivation Kinetics Slowed Extended Signal Duration
Excitatory Postsynaptic Potential Decay Prolonged Enhanced Synaptic Strength
Long-Term Potentiation Facilitated Improved Memory Consolidation
Receptor Desensitization Attenuated Sustained Response Amplitude
Brain-Derived Neurotrophic Factor Expression Increased Enhanced Neuroplasticity

The position of Ampalex within glutamatergic research extends to its role in elucidating the relationship between receptor modulation and neurotrophic factor expression. Studies have demonstrated that Ampalex treatment leads to sustained increases in brain-derived neurotrophic factor signaling at excitatory synapses, providing neuroprotective effects beyond direct receptor modulation. This finding has significant implications for understanding how ampakine compounds might provide therapeutic benefits in neurodegenerative conditions through multiple complementary mechanisms.

Properties

Key on ui mechanism of action

CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP).

CAS No.

287399-47-7

Molecular Formula

C19H28ClN3O4

Molecular Weight

397.9 g/mol

IUPAC Name

butyl 2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetate

InChI

InChI=1S/C19H28ClN3O4/c1-3-4-9-27-18(24)12-23-7-5-13(6-8-23)22-19(25)14-10-15(20)16(21)11-17(14)26-2/h10-11,13H,3-9,12,21H2,1-2H3,(H,22,25)

InChI Key

AQMLPMSSCWTNNN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl

Appearance

Solid powder

Other CAS No.

154235-83-3

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(quinoxalin-6-ylcarbonyl)piperidine
BDP 12
BDP-12
CX516

Origin of Product

United States

Preparation Methods

Stability Considerations

Ampalex’s disulfide and ester linkages, if present in intermediate stages, necessitate careful handling under inert atmospheres to prevent oxidative degradation. Stability studies of related prodrugs (e.g., 7a–7f ) demonstrate that longer alkyl chains in intermediates improve plasma stability by sterically hindering disulfide reduction. For Ampalex, the absence of such labile groups in its final structure may contribute to its robust shelf life.

Comparative Analysis with High-Impact AMPAkines

Mechanistic Divergence

High-impact AMPAkines like CX614 and cyclothiazide (CTZ) potentiate AMPA receptors by inhibiting desensitization, thereby prolonging ion channel opening and calcium influx. In contrast, Ampalex’s low-impact profile arises from its weaker potentiation, which avoids secondary Gq-protein-coupled endoplasmic reticulum (ER) calcium release. This distinction is critical for its safety profile, as ER calcium mobilization is linked to neurotoxicity and convulsions in high-impact analogs.

Industrial and Regulatory Perspectives

Quality Control Metrics

Batch consistency is ensured through high-performance liquid chromatography (HPLC) and mass spectrometry (MS), as evidenced by Selleck Chemicals’ lot-specific certifications. Residual solvent analysis (e.g., dimethyl sulfoxide) is critical, given its use in solubilizing AMPAkines for in vitro assays.

Scientific Research Applications

AU-224 has a wide range of applications in scientific research:

Mechanism of Action

AU-224 exerts its effects by targeting specific receptors in the gastrointestinal tract, leading to enhanced motility. The compound binds to and activates serotonin receptors, particularly the 5-HT4 receptor, which plays a crucial role in regulating gastrointestinal motility. This activation leads to increased release of acetylcholine, which stimulates smooth muscle contraction and promotes gastrointestinal transit .

Comparison with Similar Compounds

Table 1: Key Properties of AMPAkines

Compound Type Molecular Weight CAS Number Key Mechanism Toxicity Profile
Ampalex (CX516) Low-impact 241.29 154235-83-3 AMPAR desensitization slowdown Low/no calcium toxicity
Cyclothiazide High-impact 284.75 636-80-6 AMPAR potentiation + ER calcium release High convulsion risk
CX717 Low-impact 273.36 478261-45-5 AMPAR desensitization slowdown Safe at high doses
LY451646 High-impact 307.29 478261-44-4 AMPAR potentiation Moderate toxicity

Efficacy in Preclinical Models

  • Ampalex vs. Fluoxetine : In rodent behavioral despair models, Ampalex showed faster antidepressant-like effects (within 1 week) compared to fluoxetine .
  • Ampalex vs.
  • Ampalex vs. Piracetam : Unlike piracetam (a GABA-derived racetam), Ampalex directly modulates AMPA receptors, offering targeted cognitive enhancement without GABAergic interference .

Limitations and Advantages

  • Advantages of Ampalex :
    • Lower risk of calcium-dependent toxicity compared to high-impact AMPAkines .
    • Rapid onset in preclinical depression models .
  • Limitations: Short duration of action requiring frequent dosing . Limited clinical data compared to advanced candidates like CX1739 .

Biological Activity

Ampalex, also known as CX516, is a selective AMPA receptor modulator that has garnered attention for its potential therapeutic applications in cognitive enhancement and neuroprotection. As an ampakine, it enhances the function of glutamate at AMPA receptors, which play a crucial role in synaptic transmission and plasticity. This article delves into the biological activity of Ampalex, examining its mechanisms of action, research findings, and clinical implications.

Ampalex acts primarily as an allosteric modulator of AMPA receptors, leading to several physiological effects:

  • Increased Glutamate Function : By binding to the AMPA receptor complex, Ampalex slows receptor deactivation, resulting in prolonged excitatory postsynaptic potentials (EPSPs) and enhanced long-term potentiation (LTP) in the hippocampus .
  • Neuroprotective Effects : The modulation of AMPA receptors by Ampalex has been associated with protective signaling pathways that may mitigate excitotoxicity while promoting cellular survival .
MechanismDescription
AMPA Receptor ModulationEnhances glutamate function through allosteric binding
Prolonged EPSPSlows receptor deactivation and prolongs synaptic activity
LTP EnhancementImproves long-term potentiation crucial for memory formation
NeuroprotectionActivates survival pathways while inhibiting excitotoxicity

Cognitive Enhancement

Clinical studies have indicated that Ampalex may improve cognitive functions such as memory and learning. Research has shown that:

  • Animal Models : In various animal studies, CX516 has demonstrated significant improvements in cognitive tasks related to memory and learning .
  • Human Trials : A clinical trial assessed the efficacy of Ampalex in patients with Alzheimer's disease, revealing potential benefits in cognitive function improvement .

Case Study Insights

A notable case study highlighted the use of Ampalex in a patient with cognitive decline. The patient exhibited measurable improvements in auditory learning and memory after being treated with the compound alongside other therapeutic interventions . This suggests a synergistic effect when combined with multimodal therapies.

Table 2: Summary of Clinical Findings on Ampalex

Study TypePopulationFindings
Animal StudiesVarious speciesEnhanced memory and learning capabilities
Human TrialsAlzheimer's patientsImprovement in cognitive function
Case StudiesIndividual casesPositive changes in memory and learning skills

Potential Therapeutic Applications

The therapeutic potential of Ampalex extends beyond cognitive enhancement. Its effects on AMPA receptors suggest possible applications in various neurological conditions:

  • Alzheimer’s Disease : Given its ability to enhance synaptic function, Ampalex is being investigated for its efficacy in treating Alzheimer's disease .
  • Mood Disorders : Preliminary studies indicate that AMPA receptor potentiators like Ampalex may exhibit antidepressant properties by enhancing neuroplasticity and resilience against stress .

Table 3: Potential Applications of Ampalex

ConditionPotential Benefit
Alzheimer’s DiseaseCognitive improvement
DepressionAntidepressant effects
Neurodegenerative DisordersNeuroprotective properties

Q & A

Q. Table 1: Standard Preclinical Parameters for Ampalex

ParameterRecommended RangeMeasurement Method
Dosage10–50 mg/kg (oral)Body weight-adjusted dosing
Behavioral Test Timing30–60 min post-administrationSynchronized with Cmax
LTP AnalysisSchaffer collateral pathwayField potential recordings

Basic Research Question: What pharmacokinetic parameters are critical for optimizing Ampalex dosing in animal models?

Methodological Answer:
Key parameters include:

  • Cmax : Peak plasma concentration (reported as 1.2–3.4 µM in murine models).
  • Tmax : 45–90 minutes post-oral administration.
  • Half-life (t1/2) : ~2.5 hours in rodents, necessitating repeated dosing for chronic studies .
  • Brain-to-plasma ratio : 0.8–1.2, indicating moderate blood-brain barrier penetration.

Q. Best Practices :

  • Use LC-MS/MS for plasma and brain tissue quantification.
  • Adjust dosing intervals to maintain trough concentrations above 0.5 µM.

Advanced Research Question: How can researchers resolve contradictions in Ampalex’s efficacy across cognitive paradigms (e.g., episodic vs. spatial memory)?

Methodological Answer:
Contradictions may arise from:

  • Task-specific sensitivity : Episodic memory tests (e.g., Novel Object Recognition) are more sensitive to AMPA receptor modulation than spatial tasks .
  • Dose-response variability : Higher doses (>30 mg/kg) may saturate receptor binding, masking subtle effects.

Q. Analytical Strategies :

  • Meta-analysis : Pool data from multiple studies using standardized effect sizes (Cohen’s d).
  • Subgroup stratification : Segment results by disease stage (early vs. late Alzheimer’s) or receptor subunit composition (GluA1 vs. GluA2 dominance) .

Advanced Research Question: What statistical approaches are recommended for small-sample Ampalex trials (e.g., n < 20)?

Methodological Answer:
For underpowered studies:

  • Bayesian hierarchical models : Incorporate prior data (e.g., rodent studies) to inform posterior probabilities.
  • Non-parametric tests : Use Wilcoxon signed-rank for skewed data.
  • Effect size reporting : Emphasize confidence intervals over p-values to avoid Type II errors .

Example : In a pilot trial (n = 16), Bayesian analysis increased power by 22% compared to frequentist methods .

Advanced Research Question: How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate Ampalex’s mechanism?

Methodological Answer:

  • Transcriptomic profiling : RNA-seq of hippocampal tissue to identify AMPA receptor subunit (GRIA1–4) expression changes.
  • Pathway enrichment : Use tools like DAVID or GSEA to map upregulated pathways (e.g., synaptic plasticity, CREB signaling).
  • Validation : Cross-reference with proteomic data (e.g., Western blot for GluA1 phosphorylation) .

Q. Table 2: Multi-Omics Workflow for Ampalex Studies

StepTool/MethodOutcome Metric
RNA ExtractionTRIzol + RIN > 8.5RNA integrity
Differential ExpressionDESeq2 (FDR < 0.1)Log2 fold change
Pathway AnalysisKEGG/ReactomeEnrichment p-value

Advanced Research Question: What experimental controls are essential to isolate Ampalex’s effects from confounding factors in in vivo studies?

Methodological Answer:

  • Vehicle controls : Match solvent (e.g., 5% DMSO in saline) to account for carrier effects.
  • Sham-treated cohorts : Control for procedural stress (e.g., oral gavage without drug).
  • Positive controls : Use established AMPA modulators (e.g., aniracetam) to validate assay sensitivity .

Note : Blind scoring of behavioral outcomes to reduce observer bias .

Advanced Research Question: How should researchers address inter-study variability in Ampalex’s therapeutic window?

Methodological Answer:
Variability often stems from:

  • Species differences : Murine vs. primate metabolic rates.
  • Disease heterogeneity : Stratify patients by biomarkers (e.g., Aβ42 levels in Alzheimer’s).

Q. Mitigation Strategies :

  • Pharmacodynamic modeling : Fit dose-response curves using Emax models.
  • Covariate adjustment : Include age, baseline cognition, and receptor density in regression analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AU-224
Reactant of Route 2
Reactant of Route 2
AU-224

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.